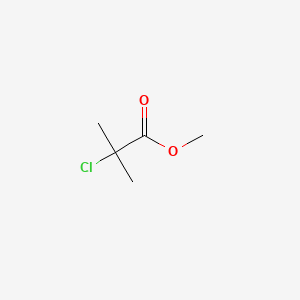

Methyl 2-chloro-2-methylpropanoate

Description

Contextualization within Organic and Polymer Chemistry

In organic chemistry, the reactivity of Methyl 2-chloro-2-methylpropanoate is dictated by the presence of a chlorine atom attached to a tertiary carbon. This structural motif makes the carbon-chlorine bond susceptible to cleavage, facilitating its participation in nucleophilic substitution reactions.

Its most prominent role, however, is in polymer chemistry as an initiator for controlled/living radical polymerization (CRP), specifically Atom Transfer Radical Polymerization (ATRP). researchgate.netsigmaaldrich.com ATRP is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com

The process of ATRP involves a reversible equilibrium between active, propagating radical species and dormant species (the alkyl halide). sigmaaldrich.com A transition metal complex, typically copper-based, acts as a catalyst, reversibly transferring a halogen atom between the catalyst and the initiator molecule. sigmaaldrich.com The mechanism, initiated by a compound like this compound, is outlined below:

Activation: The initiator, this compound (R-X), reacts with the activator complex (e.g., Cu(I)/Ligand) to form a radical (R•) and the deactivator complex (e.g., X-Cu(II)/Ligand). sigmaaldrich.comcmu.edu

Propagation: The generated radical adds to a monomer unit, starting the growth of the polymer chain.

Deactivation: The deactivator complex can transfer the halogen atom back to the propagating polymer chain, reforming a dormant species. This reversible deactivation is key to controlling the polymerization process. sigmaaldrich.com

The success of ATRP is highly dependent on the choice of the initiator. cmu.edu The tertiary halide structure of this compound is particularly effective because it readily forms a stable tertiary radical upon activation, ensuring efficient initiation of the polymerization process.

Significance in Contemporary Chemical Synthesis and Materials Science

The ability to precisely control polymer structure through techniques like ATRP, initiated by molecules such as this compound, is of paramount importance in modern materials science. This control allows for the creation of "smart" materials and advanced functional polymers with tailored properties.

The key significance lies in the ability to synthesize a wide variety of polymer architectures beyond simple linear chains. These include:

Block Copolymers: By using the living nature of the polymer chains, different monomer blocks can be added sequentially to create well-defined block copolymers. researchgate.net These materials are crucial for applications in nanotechnology, such as self-assembling systems for drug delivery.

Star Polymers and Branched Architectures: Utilizing multifunctional initiators, complex topologies like star-shaped polymers can be synthesized. researchgate.netmdpi.com

Surface Functionalization: Initiators can be anchored to surfaces to grow polymer brushes, altering the surface properties of materials for applications in biocompatible coatings, sensors, and electronics. researchgate.net

The synthesis of polymers with low polydispersity is critical as it ensures uniformity in chain length, leading to more predictable and reliable material properties. This is a significant advantage over traditional free-radical polymerization methods, which produce polymers with a broad range of molecular weights.

Scope and Research Trajectories for this compound

The field of controlled polymerization is continuously evolving, with ongoing research focused on improving the efficiency, versatility, and environmental friendliness of techniques like ATRP. For initiators like this compound, future research trajectories are aimed at several key areas:

Development of "Green" ATRP Systems: A major push is to reduce the amount of copper catalyst required for polymerization, moving towards low-ppm systems. acs.org This includes the development of highly active catalyst systems and techniques like Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP. mdpi.comacs.org

Bioconjugation and Biomedical Applications: There is growing interest in using ATRP to create advanced biomaterials. This involves grafting polymers from biological molecules like RNA to create novel biopolymers for therapeutics and smart gels. cmu.edu The ability to functionalize initiators opens pathways for creating polymer-drug conjugates and materials for tissue engineering. mdpi.com

Advanced Materials Synthesis: Research continues to explore the synthesis of increasingly complex polymer architectures, such as hyperbranched polymers and bottlebrush polymers, which have unique solution and bulk properties. acs.org

Photo-induced and Oxygen-Tolerant ATRP: Recent advancements have focused on developing ATRP methods that can be triggered by light and are tolerant to oxygen. acs.org This simplifies the experimental setup and broadens the applicability of the technique to a wider range of conditions and potential applications, including high-throughput materials discovery.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClO₂ | nih.govuni.lu |

| Molecular Weight | 136.58 g/mol | nih.gov |

| CAS Number | 22421-97-2 | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | Methyl 2-chloroisobutyrate | nih.gov |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Reference |

| SMILES | CC(C)(C(=O)OC)Cl | nih.gov |

| InChI | InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3 | nih.gov |

| InChIKey | GJWBUVKJZQLZNB-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWBUVKJZQLZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176949 | |

| Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22421-97-2 | |

| Record name | Methyl 2-chloroisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22421-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022421972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Chloro 2 Methylpropanoate

Esterification Pathways and Optimization

The primary route for synthesizing Methyl 2-chloro-2-methylpropanoate is through the esterification of its corresponding carboxylic acid with methanol (B129727). smolecule.com This process, while conventional, is subject to extensive research aimed at optimizing reaction conditions to maximize product conversion and selectivity.

Acid-Catalyzed Esterification of 2-chloro-2-methylpropanoic Acid with Methanol

The most common industrial and laboratory-scale synthesis involves the Fischer esterification of 2-chloro-2-methylpropanoic acid with methanol, typically using a strong acid catalyst. smolecule.comquora.com This reversible reaction's equilibrium can be shifted toward the product ester by using an excess of one reactant, usually methanol, or by removing water as it is formed. ceon.rsnih.gov The mechanism is initiated by the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by methanol. ceon.rs

Table 1: Illustrative Impact of Catalyst Concentration on Esterification Yield Note: This data is illustrative, based on general findings for acid-catalyzed esterification reactions.

| Catalyst Concentration (H₂SO₄, wt.%) | Product Yield (%) | Observations |

|---|---|---|

| 0.5 | 55 | Low reaction rate, incomplete conversion. |

| 1.0 | 78 | Significant increase in yield. |

| 2.0 | 92 | Optimal concentration, high conversion. |

| 3.0 | 89 | Slight decrease in yield, potential for side reactions. |

Reaction temperature plays a dual role in the esterification process. Elevating the temperature increases the reaction rate according to the Arrhenius equation, allowing the system to reach equilibrium faster. researchgate.net For many esterification processes, higher temperatures favor higher conversion rates and product yields within a certain range. nih.govresearchgate.net For example, in one study, increasing the temperature from 473 K to 573 K had a positive effect on the production of fatty acid ethyl esters. researchgate.net

However, excessively high temperatures can be detrimental. They can promote side reactions and lead to the degradation of reactants or products. nih.gov The volatility of methanol also poses a challenge, often requiring the reaction to be conducted under reflux or in a pressurized vessel to maintain sufficient reactant concentration in the liquid phase. smolecule.com The optimal temperature is therefore a balance between achieving a fast reaction rate and maintaining high selectivity for the desired this compound.

Table 2: Representative Temperature Effects on Esterification Efficiency Note: This data is representative, based on general findings for esterification kinetics.

| Temperature (°C) | Reaction Time to Max Yield (hours) | Maximum Yield (%) |

|---|---|---|

| 45 | 12 | 85 |

| 65 (Reflux) | 5 | 93 |

| 80 | 3 | 91 (slight decrease due to side reactions) |

Traditionally, esterification is performed using a solvent that can facilitate heat transfer and, in some cases, help remove water azeotropically. However, there is a growing interest in solvent-free reaction environments, which align with the principles of green chemistry. nih.gov

Solvent-free, or "neat," conditions offer several advantages, including reduced chemical waste, elimination of costly and potentially toxic solvents, and simplified product isolation and purification. researchgate.net The reaction can be performed by simply heating the mixture of 2-chloro-2-methylpropanoic acid, excess methanol, and the catalyst. researchgate.net In some modern approaches, high-speed ball milling has been used to facilitate solvent-free esterification at room temperature, offering an energy-efficient alternative. nih.gov While solvent-assisted reactions provide better control over concentration and temperature, solvent-free methods are increasingly viable, especially in industrial settings where cost and environmental impact are major considerations. nih.govresearchgate.net

Mechanistic Investigations of Methyl 2 Chloro 2 Methylpropanoate Reactivity

Nucleophilic Substitution Reactions

The core of methyl 2-chloro-2-methylpropanoate's reactivity lies in nucleophilic substitution, where the chlorine atom is replaced by a variety of nucleophiles. These reactions are fundamental in organic synthesis, allowing for the introduction of diverse functional groups.

S_N1 Reactivity Mechanisms

Due to the tertiary nature of the carbon atom bearing the chlorine, this compound predominantly undergoes nucleophilic substitution via the S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.comlibretexts.org This pathway is distinct from the concerted S_N2 mechanism and involves a multi-step process. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate, in this case, this compound, and is independent of the nucleophile's concentration. masterorganicchemistry.comlibretexts.org

A defining characteristic of the S_N1 mechanism is the formation of a carbocation intermediate. masterorganicchemistry.comquizlet.com The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond breaks heterolytically, with the chlorine atom departing as a chloride ion, taking the bonding electrons with it. jove.comntu.edu.sg This results in the formation of a planar, electron-deficient tertiary carbocation. quizlet.com The stability of this carbocation is a crucial factor influencing the reaction rate. Tertiary carbocations, such as the one derived from this compound, are stabilized by the inductive effects of the three methyl groups, which donate electron density to the positively charged carbon. This stabilization lowers the activation energy for its formation, making the S_N1 pathway favorable. masterorganicchemistry.com The carbocation intermediate is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereochemical outcomes, often resulting in racemization if the starting material is chiral. masterorganicchemistry.com

The solvent plays a critical role in stabilizing the charged species involved in the S_N1 reaction, particularly the carbocation intermediate and the leaving group. msu.edu Polar protic solvents, such as water and alcohols, are particularly effective at solvating both the cation and the anion through hydrogen bonding and dipole-dipole interactions. researchgate.net This solvation lowers the energy of the transition state leading to the carbocation, thereby accelerating the reaction rate. msu.edu

Reactivity with Diverse Nucleophiles (e.g., hydroxide (B78521), amines, alkoxides)

The carbocation intermediate formed from this compound is highly reactive and will readily react with a wide range of nucleophiles. Common nucleophiles include:

Hydroxide (OH⁻): In the presence of a base like potassium hydroxide, the carbocation is attacked by the hydroxide ion to form 2-hydroxy-2-methylpropanoic acid (after hydrolysis of the ester). msu.educhegg.com

Amines (RNH₂, R₂NH, R₃N): Amines, being good nucleophiles, can attack the carbocation to form the corresponding ammonium (B1175870) salt, which upon deprotonation yields an amino acid derivative.

Alkoxides (RO⁻): Alkoxide ions, derived from alcohols, react with the carbocation to form ethers.

The strength of the nucleophile does not affect the rate of an S_N1 reaction, as the nucleophilic attack occurs after the rate-determining step. libretexts.org However, the nature of the nucleophile determines the final product of the reaction.

Influence of Leaving Group Stability on Reaction Efficiency

The efficiency of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the substrate. jove.comntu.edu.sg A good leaving group is a species that is stable on its own, typically a weak base. pressbooks.pubyoutube.com In the case of this compound, the leaving group is the chloride ion (Cl⁻).

The stability of the halide ions as leaving groups follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. jove.compressbooks.pub This trend correlates with the acidity of their conjugate acids (HI, HBr, HCl, HF), with the conjugate base of a stronger acid being a better leaving group. jove.comyoutube.com Since HCl is a strong acid, the chloride ion is a relatively stable anion and therefore a good leaving group. jove.compressbooks.pub The ability of the chlorine to readily depart facilitates the formation of the tertiary carbocation, thus promoting the S_N1 reaction. In contrast, groups like hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and therefore poor leaving groups, which is why alcohols require protonation or conversion to a better leaving group (like a tosylate) to undergo substitution reactions efficiently. pressbooks.pubidc-online.com

Hydrolytic Cleavage of the Ester Functionality

In addition to nucleophilic substitution at the tertiary carbon, this compound can also undergo hydrolysis of its ester group. This reaction involves the cleavage of the ester bond in the presence of water, typically catalyzed by an acid or a base.

Under basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol (B129727). The rate of basic hydrolysis is generally faster than acidic hydrolysis.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol.

It is important to note that under certain conditions, both nucleophilic substitution at the tertiary carbon and hydrolysis of the ester can occur, leading to a mixture of products. For instance, the reaction of this compound with aqueous base can lead to the formation of both 2-hydroxy-2-methylpropanoic acid (via substitution and subsequent hydrolysis) and 2-chloro-2-methylpropanoic acid (via hydrolysis alone). elsevierpure.com

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a reversible reaction that results in the formation of 2-chloro-2-methylpropanoic acid and methanol. ucoz.com The mechanism for this reaction is typically the reverse of the acid-catalyzed Fischer esterification process. ucoz.com For most esters, including this one under typical conditions, the reaction proceeds via a bimolecular acyl-oxygen cleavage, designated as the AAC2 mechanism.

The process begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group. The final step involves the deprotonation of the resulting protonated carboxylic acid to yield 2-chloro-2-methylpropanoic acid and regenerate the acid catalyst.

While the AAC2 mechanism is common, the structure of the ester can influence the reaction pathway. For esters of tertiary alcohols, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur, which involves the formation of a stable carbocation from the alcohol portion. ucoz.com However, in the case of this compound, the tertiary center is part of the acyl group, not the alcohol group, making the AAC2 pathway more probable under standard hydrolytic conditions.

Base-Mediated Hydrolysis to 2-chloro-2-methylpropanoic acid and Methanol

Base-mediated hydrolysis, also known as saponification, is a widely utilized and practically irreversible method for cleaving esters. ucoz.com This process converts this compound into the salt of 2-chloro-2-methylpropanoic acid and methanol. The reaction is driven to completion because the final step, an acid-base reaction, is highly favorable. ucoz.com

The reaction proceeds through a bimolecular nucleophilic acyl substitution mechanism, commonly referred to as the BAC2 mechanism. The key steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, and the methoxide ion (CH₃O⁻) is ejected as the leaving group.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed 2-chloro-2-methylpropanoic acid. This acid-base reaction is essentially irreversible and yields methanol and the carboxylate salt (2-chloro-2-methylpropanoate).

To obtain the final 2-chloro-2-methylpropanoic acid, a subsequent acidification step is required to protonate the carboxylate salt.

Table 1: Comparison of Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Mediated Hydrolysis (BAC2) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible in practice ucoz.com |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Key Intermediate | Protonated tetrahedral intermediate | Negatively charged tetrahedral intermediate |

| Initial Products | 2-chloro-2-methylpropanoic acid + Methanol | 2-chloro-2-methylpropanoate salt + Methanol |

| Driving Force | Often requires removal of a product | Irreversible deprotonation of the carboxylic acid ucoz.com |

Reduction of the Ester Group to Alcohol Derivatives

The ester functional group in this compound can be reduced to alcohol derivatives using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reduction of an ester with LiAlH₄ typically produces two alcohol molecules.

In this specific case, the reduction of this compound yields 2-chloro-2-methyl-1-propanol (B11764102) and methanol. The mechanism involves the following key stages:

First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Alkoxide: The intermediate collapses, eliminating the methoxide group (⁻OCH₃) to form an intermediate aldehyde, 2-chloro-2-methylpropanal.

Second Hydride Attack: A second hydride ion from another LiAlH₄ molecule rapidly attacks the carbonyl carbon of the newly formed aldehyde.

Protonation: The resulting alkoxide is then protonated during an aqueous workup step to give the final primary alcohol product, 2-chloro-2-methyl-1-propanol. The methoxide leaving group is also protonated during the workup to form methanol.

A potential side reaction could involve the reduction of the carbon-chlorine bond, as LiAlH₄ can reduce some alkyl halides, particularly under more strenuous conditions.

Table 2: Steps in the Reduction of this compound with LiAlH₄

| Step | Reactant | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | LiAlH₄ | Tetrahedral Alkoxy-aluminate Intermediate |

| 2 | Tetrahedral Intermediate | - | 2-chloro-2-methylpropanal (aldehyde) + LiAl(OCH₃)H₃ |

| 3 | 2-chloro-2-methylpropanal | LiAlH₄ | Lithium 2-chloro-2-methyl-1-propoxide |

Elucidation of Molecular Targets and Reaction Pathways

The reactivity of this compound is governed by two primary electrophilic sites, or molecular targets, which dictate its reaction pathways. The specific pathway followed depends on the reagents and conditions employed.

The main reactive centers are:

The Carbonyl Carbon: This carbon is part of the ester functional group and is highly electrophilic. It is the primary target for nucleophilic acyl substitution reactions. As detailed previously, this site is attacked by nucleophiles such as water (in hydrolysis) or hydride ions (in reduction). These reactions lead to the cleavage of the acyl-oxygen bond.

The Tertiary Carbon (C2): This carbon atom is bonded to a chlorine atom. The chlorine is a good leaving group, and its departure would form a relatively stable tertiary carbocation. This makes the carbon a target for nucleophilic substitution reactions, likely proceeding through an Sₙ1-type mechanism. Solvolysis reactions, where the solvent acts as the nucleophile, can occur at this site. For example, in an aqueous environment, slow hydrolysis of the C-Cl bond can occur, similar to the hydrolysis of 2-chloro-2-methylpropane (B56623), to produce hydrochloric acid and methyl 2-hydroxy-2-methylpropanoate. elsevierpure.com

These two sites can sometimes compete, depending on the reaction conditions. For instance, under basic conditions, attack at the carbonyl carbon (saponification) is much faster and more favorable than substitution at the tertiary carbon.

Table 3: Molecular Targets and Reaction Pathways

| Molecular Target | Reaction Pathway | Example Reagents/Conditions | Resulting Products |

|---|---|---|---|

| Carbonyl Carbon | Nucleophilic Acyl Substitution (e.g., BAC2) | Aqueous NaOH | Sodium 2-chloro-2-methylpropanoate and Methanol |

| Carbonyl Carbon | Nucleophilic Acyl Substitution (e.g., AAC2) | H₂O / H⁺ catalyst | 2-chloro-2-methylpropanoic acid and Methanol ucoz.com |

| Carbonyl Carbon | Reduction | 1) LiAlH₄ 2) H₂O workup | 2-chloro-2-methyl-1-propanol and Methanol |

| Tertiary Carbon (C2) | Nucleophilic Substitution (Sₙ1-type) | H₂O (Solvolysis) | Methyl 2-hydroxy-2-methylpropanoate and HCl elsevierpure.com |

Applications in Controlled Polymerization Techniques: Atom Transfer Radical Polymerization Atrp

Methyl 2-chloro-2-methylpropanoate as an ATRP Initiator.researchgate.net

This compound is a widely used initiator in ATRP. researchgate.net An initiator is a molecule that begins the polymerization process. cmu.edu The effectiveness of an initiator is determined by its ability to generate radicals that can then propagate to form polymer chains.

The initiation process in ATRP involves the transfer of a halogen atom from the initiator to a transition metal catalyst. cmu.edu In the case of this compound, the chlorine atom is transferred to a copper(I) complex, which is a common catalyst used in ATRP. This transfer results in the formation of a carbon-centered radical on the methylpropanoate moiety and a copper(II) complex. This radical then goes on to react with monomer units, initiating the growth of the polymer chain.

The general scheme for ATRP initiation is as follows:

Pn-X + Cu(I)/L → Pn• + X-Cu(II)/L mdpi.com

Where:

Pn-X is the alkyl halide initiator (in this case, this compound)

Cu(I)/L is the copper(I) catalyst complexed with a ligand (L)

Pn• is the generated carbon-centered radical

X-Cu(II)/L is the oxidized copper(II) complex

This process is reversible, and the position of the equilibrium between the active (radical) and dormant (alkyl halide) species is key to controlling the polymerization. cmu.edu

One of the key advantages of ATRP is the ability to control the molecular weight and polydispersity of the resulting polymers. cmu.edu Polydispersity is a measure of the distribution of molecular weights in a given polymer sample. A lower polydispersity index (PDI) indicates a more uniform polymer chain length.

The use of initiators like this compound allows for a slow and controlled initiation process. This controlled initiation ensures that all polymer chains start growing at approximately the same time, leading to polymers with a narrow molecular weight distribution and low PDI values, typically between 1.1 and 1.5. researchgate.net The molecular weight of the polymer can be predetermined by the ratio of the initial monomer concentration to the initiator concentration. researchgate.net

| Initiator System | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Methyl 2-chloroacetate/CuCl | Poly(methyl methacrylate) | Deviates from calculated | High | cmu.edu |

| p-Toluenesulfonyl chloride/CuIBr | Poly(methyl methacrylate) | Controlled | Low | cmu.edu |

| Ethyl 2-bromoisobutyrate/CuIBr | Poly(methyl methacrylate) | Some deviation at high conversion | Low | cmu.edu |

Synthesis of Acrylamide-Based Polymers.researchgate.net

This compound has been successfully employed as an initiator for the ATRP of acrylamide (B121943) and its derivatives, leading to the synthesis of well-defined polymers with various applications.

The ATRP of acrylamide using a Methyl 2-chloropropionate initiator and a copper-based catalyst system in aqueous media at room temperature has been shown to produce linear polyacrylamides. researchgate.net This method allows for the synthesis of polyacrylamides with molecular weights up to 150,000 g/mol and dispersities as low as 1.39. researchgate.net The molecular weights obtained were in good agreement with the theoretical values at lower monomer to initiator ratios. researchgate.net

The controlled nature of ATRP allows for the synthesis of block copolymers, which are macromolecules composed of two or more different polymer chains linked together. Linear polyacrylamides synthesized using ATRP can act as macroinitiators for the subsequent polymerization of another monomer, such as N-isopropylacrylamide (NIPAM). researchgate.net This results in the formation of polyacrylamide-b-poly(N-isopropylacrylamide) block copolymers. researchgate.net These copolymers are of particular interest due to their thermo-responsive properties, which are influenced by the lengths of the hydrophilic polyacrylamide block and the hydrophobic poly(N-isopropylacrylamide) block. researchgate.net

| Copolymer Type | Synthesis Method | Key Features | Reference |

| Acrylamide-b-N-isopropylacrylamide | ATRP in water | Thermo-responsive, CMC dependent on hydrophilic/hydrophobic balance | researchgate.net |

| Poly(N-isopropylacrylamide)-b-polystyrene | ATRP with bifunctional initiator | Thermo-responsive, well-defined blocks | mdpi.com |

Development of Advanced Polymer Architectures

The versatility of ATRP, facilitated by initiators like this compound, extends to the creation of complex and advanced polymer architectures. numberanalytics.com These architectures, such as star polymers and graft copolymers, offer unique properties and functionalities not found in linear polymers.

The ability to precisely control the initiation and propagation steps in ATRP allows for the design of macromolecules with specific shapes and sizes. mdpi.com For instance, by using a multi-functional initiator, it is possible to grow multiple polymer chains from a central core, resulting in a star-shaped polymer. Similarly, graft copolymers can be synthesized by initiating the growth of new polymer chains from the backbone of an existing polymer. These advanced architectures have potential applications in various fields, including nanotechnology and biomedical devices. numberanalytics.com

Grafting from Surfaces and Nanoparticles

The "grafting from" approach in ATRP, where polymer chains are grown from an initiator immobilized on a surface, is a powerful technique for modifying the properties of various materials. cmu.educmu.edu this compound and its derivatives are frequently used to create initiator-functionalized surfaces on both flat substrates, like silicon wafers, and spherical nanoparticles. cmu.edudtic.mil This method allows for the creation of high-density polymer brushes, which can alter surface properties such as wettability, biocompatibility, and adhesion. cmu.educmu.edu

For instance, silica (B1680970) nanoparticles can be functionalized with initiators derived from this compound to synthesize polymer-grafted nanoparticles. dtic.milmdpi.com These hybrid materials combine the properties of the inorganic core with the grafted polymer, leading to applications in areas like nanocomposites and advanced coatings. cmu.edudtic.mil The controlled nature of ATRP enables precise control over the thickness and density of the grafted polymer layer by adjusting the reaction conditions. cmu.edu A significant advancement in this area is the development of Activators Re-generated by Electron Transfer (ARGET) ATRP, which can be performed in the presence of air, simplifying the process of grafting from surfaces and making it more accessible. nih.gov

Synthesis of Macroinitiators for Dual Polymerization Processes

Macroinitiators are polymers with one or more active sites capable of initiating a second polymerization. This compound can be used to synthesize polymers that subsequently act as macroinitiators for dual polymerization processes, combining ATRP with other polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org This approach allows for the creation of complex polymer architectures, such as block copolymers, that cannot be easily synthesized by a single polymerization method. acs.orgcmu.edu

For example, a polymer can be first synthesized via a different polymerization method and then functionalized with a group derived from this compound to create an ATRP macroinitiator. This macroinitiator can then be used to grow a second polymer block via ATRP, resulting in a well-defined block copolymer.

The efficiency of initiation is a critical factor in controlled polymerization, as it directly impacts the control over molecular weight and the narrowness of the molecular weight distribution. In dual polymerization systems, ensuring that every chain from the first polymerization efficiently initiates the second is crucial. Several strategies have been developed to enhance initiation efficiency.

One key factor is the choice of the initiator and its reactivity in the specific polymerization system. For instance, in surface-initiated ATRP, the structure of the initiator tethered to the surface significantly affects the graft density. nih.gov The use of more reactive initiators can lead to a higher number of polymer chains being grown from the surface. nih.gov In dual systems, this translates to selecting an initiating group for the second polymerization that is highly efficient under the chosen reaction conditions.

Another strategy involves the use of "halogen exchange," a technique in ATRP where the addition of a copper(II) halide that is different from the halogen on the initiator can improve control over the polymerization. cmu.edu Furthermore, recent developments in ATRP, such as Initiators for Continuous Activator Regeneration (ICAR) and ARGET, allow for polymerization with very low concentrations of the copper catalyst. researchgate.net These techniques can improve the robustness of the polymerization and tolerate impurities, which can indirectly enhance initiation efficiency by maintaining the active catalyst concentration. acs.orgresearchgate.net

The structure of the initiator plays a paramount role in determining the level of control achieved in ATRP. acs.orgacs.org The rate of initiation should ideally be faster than or at least equal to the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu

The stability of the radical generated from the initiator is a key consideration. For this compound, the tertiary alkyl halide structure leads to the formation of a relatively stable tertiary radical upon activation. The equilibrium constant in ATRP is strongly dependent on the initiator structure. acs.orgresearchgate.net Different initiators will have different activation rate constants and different bond dissociation energies, which directly affect the polymerization kinetics and the level of control. cmu.edu

The choice of the halogen atom (chlorine vs. bromine) also has a significant impact. Bromo-initiators are generally more reactive than chloro-initiators, leading to faster initiation and polymerization rates. acs.org The selection of the appropriate initiator structure, in conjunction with the right catalyst system, is therefore crucial for achieving a well-controlled polymerization of a specific monomer. acs.orgacs.org

Kinetic and Mechanistic Studies of ATRP Processes initiated by this compound

Understanding the kinetics and mechanism of ATRP is fundamental to controlling the polymerization process. cmu.educmu.edu The polymerization rate in ATRP is first-order with respect to the monomer concentration, and the number-average molecular weight of the polymer increases linearly with monomer conversion. acs.org

Kinetic studies of ATRP initiated by this compound involve determining the rate constants for activation (k_act) and deactivation (k_deact), as well as the ATRP equilibrium constant (K_ATRP = k_act / k_deact). cmu.educmu.edu These parameters are influenced by the initiator structure, the catalyst system (copper complex and ligand), the monomer, the solvent, and the temperature. cmu.eduacs.org

Mechanistic investigations have confirmed that ATRP operates via a radical mechanism. cmu.edu The reversible deactivation of the growing polymer chains by the copper(II) complex is a key feature that leads to the "living" character of the polymerization, minimizing termination reactions. cmu.edu Techniques such as electrospray ionization mass spectrometry have been employed to rapidly screen the performance of ATRP catalysts without the need for extensive polymerization experiments. cmu.edu

Table 1: Research Findings on ATRP Initiated with this compound and its Derivatives

| Research Area | Key Finding | Reference |

|---|---|---|

| Grafting from Surfaces | High-density polymer brushes can be grown from silicon wafers and nanoparticles using initiators derived from this compound, allowing for precise control over film thickness and surface properties. | cmu.educmu.edunih.gov |

| Nanoparticle Functionalization | Silica nanoparticles functionalized with a this compound-derived initiator were used to synthesize polymer-grafted nanoparticles with controlled graft density and molecular weight. | dtic.milmdpi.com |

| Dual Polymerization | Macroinitiators synthesized using this compound can be employed in dual polymerization systems, such as ATRP-RAFT, to create complex block copolymers. | acs.org |

| Initiation Efficiency | The structure of the initiator significantly impacts initiation efficiency and graft density in surface-initiated ATRP. More reactive initiators lead to higher graft densities. | nih.gov |

| Initiator Structure & Control | The initiator structure is a critical parameter for controlling ATRP. The stability of the generated radical and the carbon-halogen bond dissociation energy directly influence polymerization kinetics and control. | acs.orgcmu.eduacs.org |

| Kinetic Studies | The rate of ATRP is first-order with respect to monomer concentration, and the molecular weight of the polymer increases linearly with conversion. The ATRP equilibrium constant is a key parameter for understanding and controlling the polymerization. | acs.orgcmu.educmu.edu |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-chloroacrylate |

| Polystyrene |

| Poly(methyl methacrylate) |

| Poly(n-butyl acrylate) |

| Silicon |

| Copper |

| 2-Aminothiazoline-4-carboxylic acid |

| Thiourea |

| L-cysteine |

| 2-bromo-2-phenylacetate |

| 10-phenylphenothiazine |

| 11-(ethoxydimethylsilyl)undecyl 2-bromo-2-methylpropanoate |

| 3-(dimethoxymethylsilyl)-propyl acrylate |

| Polystyrene-block-poly(t-butyl acrylate) |

| Polystyrene-block-poly(acrylic acid) |

| 3-aminopropyltriethoxysilane |

| 2-Bromoisobutyryl bromide |

| Styrene |

| Hydroxyethyl methyl acrylate |

| Hydroxyethyl methyl acrylate-rhodamine B |

| Methyl 2-methyl-2-phenylpropanoate |

| Chloroacetyl chloride |

| Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate |

| 2-bromo-2-methylpropionic acid |

| Azobisisobutyronitrile |

| Tris[2-(dimethylamino)ethyl]amine |

| Tris[(2-pyridyl)methyl]amine |

| Methyl S-(−)-2-(chlorocarbonyloxy)propionate |

Role As a Key Intermediate in Advanced Organic Synthesis

Production of Specialty Chemicals

The reactivity of methyl 2-chloro-2-methylpropanoate allows for its use as a starting material in the synthesis of various organic compounds.

Synthesis of 2-Thiophen-2-yl-propionic Acid Methyl Ester

One notable application of this compound is in the synthesis of 2-thiophen-2-yl-propionic acid methyl ester. This process often involves the reaction of thiophene (B33073) with this compound in the presence of a suitable catalyst. While direct routes are a subject of ongoing research, related syntheses, such as the preparation of 2-thiopheneacetic acid methyl ester, have been well-documented. google.com This latter synthesis involves the reaction of thiophene with methyl chloroacetate (B1199739) in the presence of anhydrous aluminum chloride. google.com The resulting ester can then be further modified to introduce the additional methyl group, or alternative strategies starting from thiophene derivatives can be employed.

Formation of Other Fine Chemicals

This compound is a precursor in the manufacturing of various fine chemicals. bio-synth.in Its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, is a key aspect of its utility. This allows for the introduction of diverse functionalities, leading to the creation of a broad spectrum of specialty chemicals.

Precursor in Pharmaceutical Synthesis

The role of this compound as an intermediate extends significantly into the pharmaceutical industry, where it is used in the synthesis of several active pharmaceutical ingredients. smolecule.com

Intermediate for Antihistamine Agents (e.g., Bilastine)

This compound is a key intermediate in the synthesis of the second-generation antihistamine, bilastine (B1667067). googleapis.com The synthesis of bilastine often involves the preparation of a key intermediate, 2-[4-(2-chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester, which can be derived from precursors related to this compound. googleapis.com Various synthetic strategies for bilastine and its intermediates have been developed to improve yield and purity for industrial-scale production. google.compatsnap.comgoogle.comgoogle.com

Role in the Synthesis of 2-Methyl-2'-phenylpropionic Acid Derivatives

This compound is instrumental in preparing 2-methyl-2'-phenylpropionic acid derivatives, a class of compounds that has shown promise for antihistamine activity. google.comwipo.int Patented processes describe methods to produce these derivatives with high yield and purity, making them suitable for industrial-scale manufacturing. google.comwipo.int These syntheses often involve the coupling of a phenyl-containing moiety with a fragment derived from this compound.

Synthetic Routes to Aryloxypropanoic Acid Derivatives

The synthesis of 2-aryloxypropionic acid derivatives can be achieved through various methods, including the selective mono-C-methylation of methyl aryloxyacetates. amanote.com While not a direct use of this compound, this highlights a related synthetic strategy for obtaining the propionic acid structure. Direct arylation of this compound with phenols represents another potential, though less commonly cited, route to these derivatives.

Computational and Theoretical Investigations of Methyl 2 Chloro 2 Methylpropanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in the computational study of a molecule is the optimization of its geometry to find the lowest energy conformation. For Methyl 2-chloro-2-methylpropanoate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine the equilibrium bond lengths, bond angles, and dihedral angles. This process yields a three-dimensional structure corresponding to a minimum on the potential energy surface.

The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and ester groups, as well as the chlorine atom, indicating sites for electrophilic attack. Positive potential would likely be found around the hydrogen atoms.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Calculated using DFT)

| Parameter | Value |

| C-Cl Bond Length | ~1.78 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-CH3 Bond Length | ~1.44 Å |

| C-C(CH3)2 Bond Length | ~1.54 Å |

| Cl-C-C Angle | ~107° |

| O=C-O Angle | ~125° |

| C-O-C Angle | ~116° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Precise values would be obtained from specific DFT calculations.

Calculation of Bond Dissociation Energies in C-X Bonds

Bond Dissociation Energy (BDE) is a critical parameter for understanding the stability of chemical bonds and predicting reaction pathways that involve bond cleavage. DFT calculations can provide reliable estimates of BDEs. For this compound, the most labile covalent bond is expected to be the C-Cl bond, given the stability of the resulting tertiary carbocation.

Table 2: Bond Dissociation Energies for 2-chloro-2-methylpropane (B56623)

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-H | 435 |

| C-C | 351 |

| C-Cl | 331 |

Data for 2-chloro-2-methylpropane, a structural analog of this compound. researchgate.netnih.gov

The C-Cl bond in 2-chloro-2-methylpropane is the weakest of the bonds listed, with a BDE of 331 kJ/mol. researchgate.netnih.gov This suggests that reactions initiated by the cleavage of this bond are likely to be favored. It is reasonable to hypothesize that the C-Cl BDE in this compound would be of a similar magnitude, though potentially influenced by the electronic effects of the ester functionality.

Evaluation of Thermochemical Parameters for Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of thermochemical parameters for various reaction pathways. A key reaction for tertiary alkyl halides like this compound is solvolysis, which proceeds via an SN1 mechanism.

Computational studies on the solvolysis of the analogous tert-butyl chloride in aqueous solution have elucidated the reaction mechanism, identifying transition states and intermediates. researchgate.net These studies reveal that the reaction proceeds through the formation of a carbocation intermediate. DFT calculations can determine the activation energies (ΔG‡) and reaction enthalpies (ΔH) for each step of the proposed mechanism, including the initial C-Cl bond cleavage, the formation of the carbocation, and the subsequent nucleophilic attack by a solvent molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about dynamic processes such as solvent effects and the behavior of reaction intermediates.

Modeling Solvent-Solute Interactions

The interactions between a solute and the surrounding solvent molecules can significantly influence its conformation and reactivity. MD simulations are particularly well-suited to model these complex interactions. For this compound, MD simulations could be performed in various solvents to understand how the solvent shell structure affects its behavior.

In a polar protic solvent like water or methanol (B129727), the simulation would likely show the formation of hydrogen bonds between the solvent molecules and the oxygen atoms of the ester group. dntb.gov.ua The arrangement of solvent molecules around the solute, known as the radial distribution function, can be calculated from the simulation trajectory to quantify these interactions. These simulations are crucial for understanding phenomena like solvation free energies and the stabilization of charged intermediates in reactions like solvolysis. nih.gov

Simulation of Reaction Intermediates and Transition States

While DFT is used to find the stationary points on a potential energy surface, MD simulations can explore the dynamic pathways between them. In the context of the SN1 solvolysis of this compound, once the transition state for C-Cl bond cleavage is identified through DFT, MD simulations can be initiated from this geometry.

These "on-the-fly" trajectory calculations can follow the dynamic evolution of the system as it proceeds to form the carbocation intermediate and then the final product. researchgate.net Such simulations can reveal non-statistical dynamic effects, where the system does not fully equilibrate at the intermediate stage. They also provide a detailed picture of the role of individual solvent molecules in stabilizing the forming ions and facilitating the reaction. For instance, simulations of tert-butyl chloride solvolysis have shown the importance of explicit solvent molecules in the reaction mechanism. researchgate.netdntb.gov.ua

Mechanistic Insights Derived from Computational Studies

A thorough review of available scientific literature indicates a lack of specific computational studies focused on the reaction mechanisms of this compound. While experimental data suggests the compound undergoes reactions such as nucleophilic substitution and hydrolysis, detailed mechanistic pathways, transition state geometries, and intermediate energetics calculated through computational methods for this specific molecule are not readily found in published research.

Theoretical chemistry often employs methods like Density Functional Theory (DFT) or ab initio calculations to elucidate reaction mechanisms at a molecular level. For analogous, but structurally different, tertiary halides like 2-chloro-2-methylpropane, computational studies have provided significant insights into their solvolysis reactions. researchgate.net These studies typically explore the energetics of carbocation formation and the role of the solvent in stabilizing intermediates. However, without direct computational analysis of this compound, a detailed and scientifically accurate depiction of its reaction mechanisms from a theoretical standpoint cannot be provided.

Predictive Modeling of Reactivity and Selectivity

Concurrent with the absence of mechanistic studies, there is a similar gap in the literature regarding predictive modeling of the reactivity and selectivity of this compound. Predictive models, often built upon quantitative structure-activity relationship (QSAR) principles or sophisticated computational algorithms, are valuable tools in chemistry for forecasting the behavior of molecules in various reactions.

These models rely on calculated molecular descriptors and known experimental data to build correlations that can predict outcomes for new substrates or conditions. For related chemical classes, predictive models have been developed to understand aspects like solvolysis rates or the regioselectivity of reactions. However, specific predictive models for the reactivity and selectivity of this compound have not been detailed in the accessible scientific literature. Therefore, no data tables or specific research findings on the predictive modeling of this compound can be presented.

Comparative Chemical Studies with Analogous Compounds

Structure-Reactivity Relationships with Halogen Analogs

The reactivity of α-halo esters like Methyl 2-chloro-2-methylpropanoate is predominantly dictated by the nature of the halogen atom. These compounds are tertiary halides, and their reactions, particularly nucleophilic substitutions, are heavily influenced by the stability of the carbocation intermediate and the leaving group ability of the halide. Such reactions typically proceed through an S_N1 (Substitution Nucleophilic Unimolecular) mechanism, where the rate-determining step is the spontaneous dissociation of the carbon-halogen bond to form a tertiary carbocation and a halide ion.

Comparison with Methyl 2-bromo-2-methylpropanoate

When comparing this compound with its bromo-analog, Methyl 2-bromo-2-methylpropanoate, the primary difference in reactivity lies in the leaving group ability of the halide. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is due to two main factors: the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and the larger bromide ion is more stable in solution due to its charge being dispersed over a larger volume.

Consequently, in reactions like solvolysis or other nucleophilic substitutions that proceed via an S_N1 mechanism, Methyl 2-bromo-2-methylpropanoate is expected to react significantly faster than this compound. The rate-determining step, the cleavage of the C-X bond, occurs more readily for the bromo compound.

Comparison with Methyl 2-fluoro-2-methylpropanoate

The fluoro-analog, Methyl 2-fluoro-2-methylpropanoate, exhibits markedly different reactivity. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making the fluoride ion (F⁻) a very poor leaving group. Fluoride is a stronger base compared to chloride and bromide, and good leaving groups are typically weak bases.

Due to the strength of the C-F bond, Methyl 2-fluoro-2-methylpropanoate is substantially less reactive in S_N1 reactions compared to its chloro and bromo counterparts. Its rate of reaction under similar conditions would be considerably slower, and more forcing conditions would be required to induce substitution. While the fluoroalkyl group can enhance biological activity in pharmaceuticals, its low reactivity in substitution reactions makes it a less common intermediate for this purpose compared to the other halides. chemimpex.com

Differential Reactivity Profiles of Halogen Substituents

The reactivity of these tertiary α-halo esters in nucleophilic substitution reactions follows a clear trend directly related to the identity of the halogen substituent. This trend is governed by the leaving group ability of the halide, which is inversely related to the C-X bond strength and the basicity of the resulting halide ion.

The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ >> F⁻.

Applying this principle to the methyl 2-halo-2-methylpropanoate series, the expected order of reactivity in S_N1 reactions is:

Methyl 2-bromo-2-methylpropanoate (Most reactive)

This compound

Methyl 2-fluoro-2-methylpropanoate (Least reactive)

This differential reactivity is a cornerstone of synthetic chemistry, allowing for the selection of the appropriate starting material based on the desired reaction rate and conditions. The bromo-compound is often used when high reactivity is needed, while the chloro-compound offers a balance of stability and reactivity.

Influence of Ester Alkyl Group Variation

The structure of the ester's alkyl group can also influence the compound's properties and reactivity, although its effect is generally less pronounced than that of the α-halogen.

Comparison with Ethyl 2-chloro-2-methylpropanoate

Comparing this compound with Ethyl 2-chloro-2-methylpropanoate involves assessing the impact of changing the ester group from methyl (-CH₃) to ethyl (-CH₂CH₃). This substitution is two bonds away from the reactive tertiary carbon center. Therefore, its electronic and steric influence on the cleavage of the C-Cl bond is minimal.

The inductive effect of an ethyl group is slightly greater than that of a methyl group, but this difference is unlikely to significantly alter the stability of the distant carbocation formed in an S_N1 reaction. Similarly, the steric hindrance around the reactive center is unaffected. As a result, the rates of nucleophilic substitution at the tertiary carbon are expected to be very similar for both the methyl and ethyl esters. Any differences in reactivity are more likely to be observed in reactions that directly involve the ester functionality, such as hydrolysis or transesterification.

Impact on Reactivity and Synthetic Utility

Since the reactivity at the C-Cl bond is largely comparable between the methyl and ethyl esters, the choice between them for synthetic applications is often based on other factors. These can include the desired physical properties of the final product, such as boiling point or solubility, or the specific requirements of a subsequent reaction step.

For example, in the synthesis of polymers or other complex molecules, one ester might be preferred over the other to avoid transesterification with an alcohol present in the reaction mixture or to match the solubility profile of the reaction medium. The ethyl ester, being slightly larger and more nonpolar, will have a higher boiling point and different solubility characteristics than the methyl ester. lookchem.com In essence, the variation of the ester alkyl group from methyl to ethyl offers a way to fine-tune the physical properties of the molecule and its derivatives rather than significantly altering the fundamental reactivity of the tertiary chloride.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-2-methylpropanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves esterification of 2-chloro-2-methylpropanoic acid with methanol using acid catalysts (e.g., H₂SO₄ or HCl) under reflux. Key parameters include:

- Catalyst concentration : Higher acid concentrations accelerate esterification but risk side reactions like dehydration .

- Temperature : Reflux conditions (~60–80°C) ensure complete conversion; exceeding this range may degrade the product .

- Solvent-free vs. solvent-assisted : Solvent-free methods reduce purification steps but require precise stoichiometric control .

Q. What safety protocols are critical when handling this compound?

Answer: Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquid, H225 hazard) .

- Static control : Ground equipment and use non-sparking tools to prevent ignition (P240/P242 precautions) .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. How can researchers characterize this compound to confirm purity and structure?

Answer:

- GC-MS : Quantifies purity and detects volatile impurities (retention time ~8–10 min under standard conditions) .

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.6 ppm (s, 6H, CH₃), δ 3.7 ppm (s, 3H, OCH₃), δ 4.9 ppm (s, 1H, Cl-C-CH₃) .

- FT-IR : Key bands at ~1740 cm⁻¹ (ester C=O), 750 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. What mechanistic insights explain the SN1 reactivity of this compound in ionic liquids?

Answer: Computational studies (e.g., MD simulations) show that in ionic liquids like [emim]PF₆:

Q. How do conflicting data on hydrolysis rates under acidic vs. basic conditions inform reaction design?

Answer: Contradictions arise from competing pathways:

- Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, with a rate ~10⁻⁴ M⁻¹s⁻¹ at pH 2 .

- Basic hydrolysis : Dominated by nucleophilic attack by OH⁻ (rate ~10⁻² M⁻¹s⁻¹ at pH 12) but may form side products (e.g., methanol oxidation) .

Resolution : Use buffered conditions (pH 7–8) with controlled temperature (25°C) to minimize side reactions .

Q. What computational methods predict the compound’s reactivity in polymer initiation systems?

Answer: DFT studies (e.g., B3LYP/6-31G*) compare initiator efficiency:

- Electrophilicity : this compound has higher electrophilicity (ω = 3.5 eV) than brominated analogs, favoring radical formation .

- Steric effects : The tert-butyl group in derivatives reduces initiation efficiency by 40% due to hindered accessibility .

Q. How can researchers mitigate discrepancies in reported toxicity and ecological impact data?

Answer:

- Toxicity : While no direct data exists, structural analogs (e.g., chlorinated esters) suggest moderate hepatotoxicity; conduct in vitro assays (e.g., HepG2 cell viability) with IC₅₀ thresholds .

- Ecotoxicity : Use QSAR models to estimate LC₅₀ for aquatic organisms (predicted LC₅₀ ~10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.